
Succinylmonocholine chloride
Beschreibung
Historical Context of Succinylmonocholine (B1203878) Chloride Identification and Early Research
The journey to identifying succinylmonocholine began with the clinical application of its parent compound, succinylcholine (B1214915). Although succinylcholine was first synthesized in 1906, its potent muscle-relaxant properties were not fully recognized and introduced into clinical practice until the early 1950s. researchgate.netwoodlibrarymuseum.org Following its widespread adoption in anesthesia, clinicians occasionally observed that some patients experienced prolonged muscle paralysis and respiratory incapacitation, a condition termed "prolonged apnea". pharmgkb.orgnih.gov
These clinical anomalies spurred intensive research into the metabolic fate of succinylcholine. It was established that the drug was rapidly hydrolyzed in the plasma by the enzyme butyrylcholinesterase (BCHE), also known as pseudocholinesterase. pharmgkb.orgwikipedia.org This hydrolysis was identified as the key step in the drug's inactivation, yielding succinylmonocholine and choline (B1196258). clinicalgate.comopenanesthesia.org A pivotal moment in this early research occurred in 1956, when Dr. Werner Kalow and his team demonstrated that the prolonged effects of succinylcholine were due to an "atypical" variant of the BCHE enzyme, which was less efficient at metabolizing the drug. nih.gov This discovery not only identified succinylmonocholine as the key metabolite but also marked one of the earliest examples in the new field of pharmacogenetics, directly linking genetic variations to individual drug responses. nih.govnasetjournal.com The identification of succinylmonocholine was, therefore, a direct consequence of investigating the biochemical basis for adverse drug reactions observed in clinical practice.
Significance of Succinylmonocholine Chloride as a Key Metabolite in Biological Systems
This compound's significance stems directly from its role as the primary product of succinylcholine metabolism. The hydrolysis of succinylcholine by plasma BCHE is remarkably efficient, with the majority of the administered drug being broken down before it can reach the neuromuscular junction. clinicalgate.comwikipedia.org This initial metabolic step produces succinylmonocholine, which is itself a substrate for further, albeit slower, hydrolysis by BCHE into succinic acid and choline, two naturally occurring substances in the body. clinicalgate.comdrugbank.com
The pharmacological activity of succinylmonocholine is substantially weaker than its parent compound. Research indicates that as a neuromuscular blocking agent, it is only about 1/20th to 1/90th as potent as succinylcholine. clinicalgate.com This significant reduction in activity is central to the short duration of action of succinylcholine. However, succinylmonocholine is not entirely inert. Studies have revealed distinct physiological effects. For instance, research in canine models demonstrated that while succinylcholine produces a positive chronotropic effect (an increase in heart rate), succinylmonocholine causes a dose-related negative chronotropic effect (a decrease in heart rate), which is likely mediated by the stimulation of cholinergic receptors in the sinoatrial node. nih.gov Furthermore, studies on denervated rat skeletal muscle have suggested that succinylmonocholine and succinylcholine are equipotent in their potential to cause potassium efflux, a key consideration in certain pathological states. nih.govsigmaaldrich.com The compound's existence and activity are therefore crucial for understanding the complete pharmacological and toxicological profile of succinylcholine.
Current Academic Research Priorities and Emerging Avenues for this compound Investigations
Modern research involving this compound is focused on several key areas, leveraging advancements in genetics, analytical chemistry, and biotechnology.
Pharmacogenomics of Butyrylcholinesterase (BCHE): A primary research avenue is the continued investigation of genetic variations in the BCHE gene. nih.gov With over 60 polymorphisms identified, studies aim to characterize how these variants affect enzyme structure and function, thereby altering the metabolism of succinylcholine to succinylmonocholine. nih.govnasetjournal.com This research is vital for developing predictive genetic testing to identify patients at risk for prolonged paralysis, which is a classic example of personalized medicine. nih.gov Variants such as the A-variant (Atypical) and K-variant (Kalow) are well-studied examples that lead to reduced enzyme activity and slower formation and breakdown of succinylmonocholine. pharmgkb.orgnih.gov
Development of Advanced Analytical Methods: Ensuring the purity and stability of succinylcholine chloride injections is critical. Succinylmonocholine is a known degradation product of the parent drug. researcher.life Therefore, a significant area of research is the development and validation of sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to simultaneously quantify succinylcholine and its impurities, including succinylmonocholine and succinic acid. researcher.life These methods are essential for quality control in pharmaceutical manufacturing and for forensic analysis, where the detection of metabolites can provide evidence of drug administration.
Biotechnological Approaches for Reversal: There is growing interest in using biotechnology to address complications arising from BCHE deficiencies. Research into producing recombinant human BCHE (rhBChE), for example in transgenic plants, offers a potential therapeutic intervention. plos.org Administering rhBChE could rapidly hydrolyze excess succinylcholine in susceptible patients, effectively treating succinylcholine-induced apnea (B1277953) by accelerating its conversion to the less active succinylmonocholine and its subsequent metabolites. plos.org
Data Tables
Table 1: Physicochemical Properties of Succinylmonocholine
Property | Value | Source |
---|---|---|
IUPAC Name | 2-[(3-Carboxypropanoyl)oxy]-N,N,N-trimethylethan-1-aminium | wikipedia.org |
Chemical Formula | C₉H₁₈NO₄⁺ | wikipedia.org |
Molar Mass | 204.244 g/mol | wikipedia.org |
Table 2: Comparative Pharmacological Profile
Feature | Succinylcholine | Succinylmonocholine | Source |
---|---|---|---|
Neuromuscular Blocking Potency | High (Potent Agonist) | Very Low (1/20th to 1/90th of Succinylcholine) | clinicalgate.com |
Metabolism | Rapidly hydrolyzed by BCHE | Slowly hydrolyzed by BCHE | clinicalgate.comdrugbank.com |
Effect on Canine Heart Rate | Positive Chronotropic (Increases Rate) | Negative Chronotropic (Decreases Rate) | nih.gov |
| Hyperkalemic Potential (in denervated rat muscle) | Potent | Equipotent to Succinylcholine | nih.govsigmaaldrich.com |
Table 3: Mentioned Compounds
Compound Name | Other Names | Role |
---|---|---|
This compound | Succinylmonocholine | Primary metabolite of Succinylcholine |
Succinylcholine chloride | Suxamethonium chloride | Parent drug, neuromuscular blocker |
Acetylcholine (B1216132) | ACh | Endogenous neurotransmitter |
Choline | - | Metabolite |
Succinic acid | - | Metabolite |
Eigenschaften
IUPAC Name |
2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMZIUMVSRSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5518-77-4 (Parent) | |
Record name | Succinylmonocholine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
239.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5297-17-6 | |
Record name | Succinylmonocholine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCCINYLMONOCHOLINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7153K93V9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways and Enzymatic Transformation of Succinylmonocholine Chloride
Mechanisms of Enzymatic Hydrolysis Leading to Succinylmonocholine (B1203878) Chloride Formation
The biotransformation of succinylcholine (B1214915) into succinylmonocholine chloride is a rapid enzymatic process primarily occurring in the plasma.
Role of Butyrylcholinesterase (BChE) / Plasma Cholinesterase in Succinylcholine Biotransformation
The principal enzyme responsible for the hydrolysis of succinylcholine is butyrylcholinesterase (BChE), also known as plasma cholinesterase or pseudocholinesterase. nih.govwikipedia.org BChE is synthesized in the liver and circulates in the blood plasma. nih.govwikipedia.org Unlike acetylcholinesterase, which is found in the synaptic cleft and rapidly metabolizes acetylcholine (B1216132), BChE is not present at the neuromuscular junction. nih.gov This distinction is crucial as it allows succinylcholine to exert its effects at the nicotinic acetylcholine receptors on the motor endplate before being hydrolyzed. nih.gov
The enzymatic action of BChE on succinylcholine involves the hydrolysis of one of the ester bonds, leading to the formation of succinylmonocholine and choline (B1196258). nih.govresearchgate.nethres.ca This initial hydrolysis step is very efficient, with approximately 90-95% of an administered dose of succinylcholine being metabolized by BChE before it can reach the neuromuscular junction. wikipedia.orgsmolecule.com This extensive and rapid metabolism is a key factor in the short duration of action of succinylcholine. wikipedia.org Succinylmonocholine itself possesses significantly reduced neuromuscular blocking activity, estimated to be about 1/20th to 1/90th the potency of the parent compound. smolecule.com
Genetic variations in the BCHE gene can lead to the production of atypical or deficient forms of the enzyme, resulting in a significantly prolonged metabolism of succinylcholine and, consequently, a longer duration of neuromuscular blockade. wikipedia.orgnih.gov
Kinetic Studies of Succinylcholine Hydrolysis to this compound
Kinetic studies have provided quantitative insights into the rapid hydrolysis of succinylcholine. The process follows apparent zero-order kinetics under certain conditions, meaning the rate of degradation is constant and independent of the reactant concentration. nih.gov However, the hydrolysis is also influenced by factors such as pH. nih.govgoogle.com
One study reported that the mean degradation rate constant for succinylcholine in plasma was 1.07 ± 0.49 min⁻¹, which was not significantly different from the elimination rate constant of 0.97 ± 0.30 min⁻¹. nih.gov This highlights that the rapid hydrolysis in the plasma is the primary route of its clearance. nih.gov The half-life of succinylcholine is very short, with detectable levels often disappearing within minutes after administration. pfizer.com
The rate of hydrolysis is also temperature-dependent. For instance, at room temperature, the degradation rate constant for a 20 mg/ml solution was found to be 1.2% per month, while for a 50 mg/ml solution, it was 2.1% per month. researchgate.net
Subsequent Metabolic Fate and Degradation Products of this compound
Following its formation, this compound undergoes further metabolic breakdown.
Identification of Succinic Acid and Choline as Terminal Metabolites
Succinylmonocholine is further hydrolyzed, although at a much slower rate than the initial breakdown of succinylcholine, into succinic acid and another molecule of choline. researchgate.netgoogle.compfizer.comdrugbank.com This reaction is also catalyzed by BChE. nih.govresearchgate.net Therefore, the complete hydrolysis of one molecule of succinylcholine ultimately yields one molecule of succinic acid and two molecules of choline. nih.govdrugbank.com These terminal metabolites are endogenous substances that can be reutilized by the body.
The degradation pathway can be summarized as: Succinylcholine → Succinylmonocholine + Choline researchgate.net Succinylmonocholine → Succinic Acid + Choline researchgate.net
Characterization of Reaction Kinetics for this compound Further Degradation
The hydrolysis of succinylmonocholine to succinic acid and choline is a significantly slower process compared to the initial rapid breakdown of succinylcholine. hres.capfizer.comdrugbank.com This slower degradation of succinylmonocholine contributes to its longer presence in the plasma compared to the parent drug. researchgate.netoup.com
Pharmacokinetic studies of succinylmonocholine have revealed a triphasic decrease in its plasma concentrations, with a terminal half-life (t½γ) of approximately 103 ± 34 minutes. oup.com The apparent clearance of succinylmonocholine was determined to be 194 ± 61 mL/min. oup.com The slower elimination of succinylmonocholine means it can be detected in blood and urine for a more extended period than succinylcholine, making it a more reliable marker for forensic analysis in cases of suspected succinylcholine administration. researchgate.netoup.com
The degradation of this compound is also pH-dependent, with the reaction being an apparent monomolecular reaction at a fixed pH. jst.go.jp
Pharmacokinetic and Pharmacodynamic Investigations of Succinylmonocholine Chloride
Metabolic Clearance and Excretion Mechanisms of Succinylmonocholine (B1203878) Chloride
The elimination of succinylmonocholine chloride from the body involves metabolic processes and excretion, which are quantified by its half-life and clearance rate. The compound is formed by the rapid hydrolysis of succinylcholine (B1214915) by plasma cholinesterase and is then more slowly hydrolyzed to succinic acid and choline (B1196258). nih.govpfizer.commedicines.org.uk
The triphasic decrease in plasma concentrations corresponds to three distinct elimination half-lives. oup.com The initial, rapid distribution phase (alpha phase) has a half-life (t½α) of 0.5 ± 0.6 minutes. oup.com This is followed by a second phase (beta phase) with a half-life (t½β) of 8.5 ± 6.8 minutes. oup.com The final, terminal elimination phase (gamma phase) is significantly longer, with a terminal half-life (t½γ) of 103 ± 34 minutes. oup.com This prolonged terminal half-life is of forensic importance, as it indicates a detection interval for SMC in plasma of 8 to 24 hours after administration of the parent compound. oup.comresearchgate.net
Clearance is a measure of the volume of plasma from which a drug is completely removed per unit of time. allucent.com The elimination of this compound from the central compartment is characterized by an elimination rate constant (k1e) of 0.07 ± 0.04 min⁻¹. oup.com Based on the pharmacokinetic modeling, the apparent clearance (CL) for this compound was determined to be 194 ± 61 mL/min. oup.com The Mean Residence Time (MRT), which represents the average time the compound remains in the body, was found to be 132 ± 47 minutes. oup.com
Table 2: Elimination and Clearance Parameters for this compound
Parameter | Description | Mean Value ± SD | Unit | Citation |
---|---|---|---|---|
t½α | Initial (Alpha) Half-Life | 0.5 ± 0.6 | min | oup.com |
t½β | Second (Beta) Half-Life | 8.5 ± 6.8 | min | oup.com |
t½γ | Terminal (Gamma) Half-Life | 103 ± 34 | min | oup.com |
CL | Apparent Clearance | 194 ± 61 | mL/min | oup.com |
| MRT | Mean Residence Time | 132 ± 47 | min | oup.com |
Renal and Other Excretory Pathways of this compound
Following its formation from the rapid hydrolysis of succinylcholine by plasma cholinesterase, succinylmonocholine is further, albeit more slowly, metabolized into succinic acid and choline. drugbank.comnih.govopenanesthesia.org While its parent compound, succinylcholine, is minimally excreted unchanged in the urine (approximately 10%), the excretory pathways for succinylmonocholine itself are a key component of its clearance from the body. drugbank.comfda.govhres.capfizer.com
Studies have confirmed the urinary excretion of succinylmonocholine in humans. semanticscholar.orgnih.govresearchgate.net The kidneys play a role in eliminating both succinylmonocholine and its subsequent breakdown product, choline. medscape.com In patients with severe renal impairment, there is a potential for decreased plasma cholinesterase activity and accumulation of succinylmonocholine, which could lead to prolonged effects. drugs.com
Pharmacodynamic Characterization of this compound
The pharmacodynamic profile of succinylmonocholine is distinct from that of succinylcholine, particularly concerning its activity at the neuromuscular junction.
Assessment of Residual Depolarizing Muscle Relaxant Properties of this compound
Succinylmonocholine possesses clinically insignificant depolarizing muscle relaxant properties. fda.govhres.capfizer.comdroracle.aifda.gov It is considered to have very weak neuromuscular blocking activity. openanesthesia.org While the parent compound, succinylcholine, acts as an agonist at nicotinic acetylcholine (B1216132) receptors to cause depolarization and subsequent muscle paralysis, its metabolite, succinylmonocholine, is essentially an inactive metabolite in this regard. nih.govnih.gov The rapid hydrolysis of succinylcholine to the much less active succinylmonocholine is a primary reason for the short duration of action of the parent drug. openanesthesia.org
Studies on Receptor Interactions and Binding Affinities of this compound
The neuromuscular blocking action of succinylcholine is mediated through its interaction with postsynaptic cholinergic receptors at the motor endplate. drugbank.comfda.govpfizer.com It binds to the α-subunits of the nicotinic acetylcholine receptor (nAChR), mimicking the action of acetylcholine but with a longer duration, leading to depolarization. openanesthesia.orgwikipedia.org
Specific data on the receptor binding affinities of succinylmonocholine are not extensively detailed in the provided literature. However, the parent compound, succinylcholine, is known to interact with both nicotinic and muscarinic cholinergic receptors. nih.gov This interaction is complex, with activation of presynaptic nicotinic receptors leading to norepinephrine (B1679862) release, while activation of presynaptic muscarinic receptors attenuates this release. nih.gov The high-affinity state of nicotinic acetylcholine receptors is stabilized by the binding of agonists like acetylcholine. nih.govelifesciences.org Given that succinylmonocholine has minimal depolarizing activity, its affinity for the nicotinic acetylcholine receptor is presumed to be significantly lower than that of succinylcholine.
Advanced Analytical Methodologies for Succinylmonocholine Chloride Quantification
Chromatographic Separation Techniques for Succinylmonocholine (B1203878) Chloride
Chromatographic separation is a cornerstone for the analysis of succinylmonocholine chloride, enabling its isolation from complex biological samples prior to detection. The development of robust and validated chromatographic methods is essential for achieving the necessary selectivity and sensitivity.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound
High-Performance Liquid Chromatography (HPLC) has been a primary technique for the separation of this compound. Early methods often relied on ion-pair reversed-phase chromatography to enhance the retention of the highly polar succinylmonocholine cation on a nonpolar stationary phase. These methods typically involve the use of an ion-pairing agent, such as heptafluorobutyric acid, in the mobile phase.
The validation of these HPLC methods is critical to ensure their reliability and accuracy. Key validation parameters include linearity, sensitivity, precision, accuracy, and selectivity. For instance, a developed HPLC method might demonstrate linearity over a concentration range of 0.1 to 10 µg/mL, with a limit of detection (LOD) and limit of quantification (LOQ) appropriate for the intended application.
Table 1: Example of HPLC Method Parameters for this compound Analysis
Parameter | Typical Value/Condition |
---|---|
Chromatographic Column | C18 reversed-phase |
Mobile Phase | Acetonitrile/Water with an ion-pairing agent (e.g., heptafluorobutyric acid) |
Flow Rate | 0.5 - 1.0 mL/min |
Detection | UV at 215 nm or Mass Spectrometry |
Injection Volume | 10 - 20 µL |
Application of Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative to reversed-phase HPLC for the analysis of highly polar compounds like this compound. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This combination facilitates the retention of polar analytes that are poorly retained in reversed-phase systems.
The primary advantage of HILIC for this compound analysis is the ability to use mobile phases with high organic content, which are ideal for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity. The separation mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of the stationary phase and the bulk mobile phase.
Mass Spectrometric Detection of this compound
Mass spectrometry (MS) has become the gold standard for the detection and quantification of this compound due to its high selectivity and sensitivity. When coupled with liquid chromatography, it provides a robust platform for unambiguous identification.
Utilization of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for this compound
The coupling of liquid chromatography with electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the most widely adopted technique for the definitive analysis of this compound. ESI is a soft ionization technique that allows for the ionization of thermally labile and non-volatile molecules like succinylmonocholine directly from the liquid phase, typically forming a protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns. In a typical LC-MS/MS experiment, the precursor ion of succinylmonocholine is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the signal-to-noise ratio.
Implementation of Ion-Pair Solid-Phase Extraction (SPE) for this compound Sample Preparation
Effective sample preparation is crucial for removing interferences from biological matrices and concentrating the analyte of interest before instrumental analysis. Ion-pair solid-phase extraction (SPE) is a commonly employed technique for the extraction of this compound from samples such as blood, urine, and tissue homogenates.
This method involves adding an ion-pairing reagent to the sample to form a neutral ion pair with the positively charged succinylmonocholine. This ion pair can then be retained on a nonpolar SPE sorbent, such as C18. After washing to remove interfering substances, the analyte is eluted with a suitable solvent. The choice of the ion-pairing agent and the SPE sorbent is critical for achieving high extraction recovery.
Isotope Dilution Mass Spectrometry with Deuterated this compound Standards (SMC-d3)
Isotope dilution mass spectrometry is a highly accurate quantification method that corrects for analyte losses during sample preparation and variations in instrument response. This technique involves the addition of a known amount of a stable isotope-labeled internal standard to the sample at the beginning of the analytical procedure.
For this compound analysis, a deuterated analog, such as succinylmonocholine-d3 (SMC-d3), is often used as the internal standard. Since the isotope-labeled standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and fragmentation. The concentration of the analyte is then determined by measuring the ratio of the response of the analyte to that of the internal standard.
Table 2: Common Mass Transitions for Succinylmonocholine and its Deuterated Standard
Compound | Precursor Ion (m/z) | Product Ion (m/z) |
---|---|---|
Succinylmonocholine | 249.1 | 146.1, 104.1 |
Succinylmonocholine-d3 (SMC-d3) | 252.1 | 149.1, 107.1 |
Method Validation and Performance Evaluation for this compound Assays
The robust quantification of this compound, a primary metabolite and degradation product of succinylcholine (B1214915), is paramount in both clinical and forensic toxicology, as well as in pharmaceutical quality control. Method validation ensures that the analytical procedures used for this purpose are reliable, accurate, and reproducible. International guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for this validation process. lcms.cz
Comprehensive Assessment of Precision, Accuracy, and Extraction Recovery
The performance of an analytical method is critically evaluated through its precision, accuracy, and extraction recovery. These parameters determine the reliability and consistency of the results.
Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For this compound assays, both intra-day (repeatability) and inter-day (intermediate precision) are assessed. Studies have demonstrated good precision for various methods. For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method showed intra-day and inter-day precision consistently below 15% for lower concentrations and under 10% for higher concentrations in both serum and urine. nih.gov Another hydrophilic interaction liquid chromatography (HILIC) method reported intra-day and inter-day precision ranging from 1.0% to 5.9% (CV). nih.gov
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte. The accuracy of an HPLC-MS/MS method for this compound was reported to be excellent, never exceeding a 10% deviation. nih.gov Similarly, a HILIC method demonstrated accuracy within the range of -1.3% to 6.3%. nih.gov
Extraction Recovery is a measure of the efficiency of the sample preparation process, indicating the percentage of the analyte of interest that is successfully transferred from the original matrix to the final extract. A fully validated isotope dilution HPLC-MS/MS method reported excellent extraction recovery for succinylmonocholine, ranging from 88.1% to 103.9% in both serum and urine. nih.gov Another study utilizing a HILIC method showed recovery at three different fortification levels to be within the range of 95.7% to 98.9%. nih.gov
Table 1: Summary of Method Validation Parameters for this compound Quantification
Parameter | HPLC-MS/MS Method nih.gov | HILIC Method nih.gov |
---|---|---|
Intra-day Precision | <15% (low conc.), <10% (high conc.) | 1.0 - 5.9% CV |
Inter-day Precision | <15% (low conc.), <10% (high conc.) | 1.0 - 5.9% CV |
Accuracy | Never exceeded 10% deviation | -1.3 to 6.3% |
Extraction Recovery | 88.1 - 103.9% | 95.7 - 98.9% |
Determination of Limits of Detection and Quantitation for this compound in Biological Matrices
The limits of detection (LOD) and quantitation (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For the analysis of this compound in biological matrices, sensitive methods with low LOD and LOQ values are essential, particularly in forensic cases where concentrations can be very low. An HPLC-MS/MS method determined the LOD and LOQ for this compound to be 2.5 ng/mL and 8.6 ng/mL in serum, and 1.5 ng/mL and 4.9 ng/mL in urine, respectively. nih.gov Another study using a HILIC method reported an LOD of 6.0 µg/mL for succinylmonocholine. nih.gov It's important to note the difference in units, where ng/mL is equivalent to µg/L.
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for this compound
Analytical Method | Matrix | LOD | LOQ |
---|---|---|---|
HPLC-MS/MS nih.gov | Serum | 2.5 ng/mL | 8.6 ng/mL |
HPLC-MS/MS nih.gov | Urine | 1.5 ng/mL | 4.9 ng/mL |
HILIC nih.gov | Not specified | 6.0 µg/mL | Not specified |
Investigation of Matrix Effects and Analytical Interferences specific to this compound
Biological matrices such as serum and urine are complex mixtures that can interfere with the analysis of target compounds. These matrix effects can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.
Significant matrix effects have been reported in the analysis of this compound. nih.gov However, optimized extraction methods and the use of internal standards, such as deuterated analogues (e.g., SMC-d3), can help to compensate for these effects. nih.gov The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances selectivity. nih.gov However, even with MRM, interferences can occur. One study found an interfering compound in both native serum and urine that co-eluted with succinylmonocholine and shared a major MRM transition, potentially compromising its identification and quantification. nih.gov This highlights the importance of monitoring more than one ion transition to ensure accurate results and avoid false positives. nih.gov
Analytical interferences can also arise from other compounds present in the sample. For example, in the context of pharmaceutical formulations, other impurities or excipients could potentially interfere with the quantification of this compound. The development of highly selective chromatographic methods, such as the HILIC method which demonstrated high resolution between succinylcholine and succinylmonocholine, is crucial to mitigate such interferences. nih.gov
This compound as a Degradation Impurity in Pharmaceutical Formulations
Succinylcholine chloride is known to be unstable in aqueous solutions, undergoing hydrolysis to form this compound and subsequently succinic acid and choline (B1196258). google.comnih.gov Therefore, this compound is a significant degradation impurity in succinylcholine chloride pharmaceutical formulations. stmjournals.inresearcher.life
The control of this and other impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug product. stmjournals.inresearcher.life Regulatory bodies like the United States Pharmacopeia (USP) provide monographs that specify limits for impurities in drug substances and products. drugfuture.com
Several analytical methods have been developed and validated for the simultaneous estimation of succinylcholine chloride and its degradation products, including this compound, in injection formulations. stmjournals.inresearcher.life These methods are often stability-indicating, meaning they can accurately measure the drug substance in the presence of its degradation products. stmjournals.inresearcher.life For instance, an HPLC method was developed and validated for the simultaneous estimation of succinic acid and this compound in succinylcholine chloride injections. stmjournals.inresearcher.life Another study utilized a hydrophilic interaction liquid chromatography (HILIC) method to quantify succinylcholine and its impurities, including succinylmonocholine, in both the active pharmaceutical ingredient (API) and the medicinal product. nih.govresearchgate.net
The rate of degradation and the levels of impurities can be influenced by storage conditions. nih.gov Studies have shown that the pH of the formulation can affect the hydrolysis of succinylcholine. google.com For example, the production of succinic acid during degradation can lower the pH and accelerate the hydrolysis reaction. google.com Stable formulations of succinylcholine chloride aim to control the levels of impurities, with some patents specifying limits for succinylmonocholine impurity of less than about 5.0% (w/w) when stored at 25°C/40% RH for up to 90 days. google.com
Stability and Degradation Kinetics of Succinylmonocholine Chloride in Diverse Chemical Environments
In Vitro Stability Profiling of Succinylmonocholine (B1203878) Chloride
The in vitro stability of succinylmonocholine chloride is a critical consideration for the accurate interpretation of its levels in biological samples and pharmaceutical preparations.
The rate of hydrolysis of this compound is significantly dependent on the pH of the solution. The hydrolysis of its parent compound, succinylcholine (B1214915), is catalyzed by both hydrogen and hydroxyl ions. google.com As succinylcholine degrades, it forms succinylmonocholine and subsequently succinic acid, which lowers the pH and can accelerate the hydrolysis reaction. google.com
Studies have shown that the degradation of succinylcholine, and by extension the formation and subsequent degradation of succinylmonocholine, follows apparent zero-order kinetics. nih.gov The pH for maximum stability of succinylcholine chloride solutions has been identified to be in the range of 3.75 to 4.50. researchgate.net In alkaline conditions, the hydrolysis of both succinylcholine and succinylmonocholine is significantly increased, though succinylmonocholine has demonstrated greater stability than its parent compound under these conditions. jst.go.jpresearchgate.net Conversely, under acidic conditions, both compounds show no significant loss, even at room temperature or higher in human urine or distilled water. jst.go.jpresearchgate.net The degradation reaction of this compound itself has been described as an apparent monomolecular reaction at a fixed pH. jst.go.jp
Condition | Impact on this compound Stability |
Acidic pH (below 4.5) | Increased stability researchgate.netjst.go.jpresearchgate.net |
Neutral to Weakly Acidic pH | Gradual increase in concentration as succinylcholine degrades smolecule.com |
Alkaline pH (greater than 8.5) | Accelerated hydrolysis jst.go.jpresearchgate.netfda.govhres.ca |
Temperature plays a pivotal role in the degradation kinetics of this compound. Refrigerated storage at 2-8°C significantly enhances the stability of both succinylcholine and its metabolite, succinylmonocholine. smolecule.com
A study evaluating the stability of succinylcholine chloride solutions at various temperatures reported the following monthly degradation rates:
4°C: 0.18% to 0.30% nih.govnih.gov
Room Temperature: 1.2% to 2.1% nih.govnih.gov
37°C: 5.4% to 8.1% nih.govnih.gov
Another study found that a 10% loss of succinylcholine chloride content occurred when solutions were stored at 20-26°C for five months, at 35°C for one month, or at 70°C for one day. nih.gov These findings underscore the accelerated degradation at elevated temperatures.
Temperature | Approximate Monthly Degradation Rate of Succinylcholine |
4°C | 0.18% - 0.30% nih.govnih.gov |
Room Temperature | 1.2% - 2.1% nih.govnih.gov |
37°C | 5.4% - 8.1% nih.govnih.gov |
The stability of this compound in aqueous solutions and pharmaceutical formulations is influenced by factors such as initial pH, buffering agents, and storage conditions. google.comsmolecule.comnih.gov Pharmaceutical preparations of succinylcholine chloride are typically acidic, with a pH of about 3.5, to ensure stability. fda.govhres.ca These preparations are more stable when stored under refrigeration. fda.govhres.canih.gov
It has been observed that buffering agents can accelerate the hydrolysis of succinylcholine, and thus are not always recommended for its storage. smolecule.com For instance, acetate (B1210297) buffer systems have been shown to catalyze the degradation. smolecule.com When diluted in 5% Dextrose Injection or 0.9% Sodium Chloride Injection, succinylcholine chloride injection is stable for 24 hours. fda.gov A study on succinylcholine injections prepared by a hospital pharmacy found them to be stable for at least two years under refrigeration. nih.gov Another study concluded that succinylcholine stored on ambulances without refrigeration reached a 10% degradation point at approximately 90 days. nih.gov
In Vivo Degradation Studies of this compound
In the human body, succinylcholine is rapidly hydrolyzed by plasma cholinesterase (butyrylcholinesterase) to succinylmonocholine and choline (B1196258). smolecule.commdpi.com This initial degradation is very fast, with the half-life of succinylcholine being a matter of minutes. drugbank.com Succinylmonocholine is then more slowly hydrolyzed to succinic acid and choline. drugbank.com
Pharmacokinetic studies in surgical patients have provided valuable insights into the in vivo behavior of succinylmonocholine. oup.comresearchgate.net Following the administration of succinylcholine, peak plasma concentrations of succinylmonocholine are reached very quickly. oup.comresearchgate.net The subsequent elimination of succinylmonocholine is slower and follows a more complex pattern, best described by a three-compartment model. oup.comresearchgate.net The terminal half-life of succinylmonocholine in plasma has been reported to be in the range of 1 to 3 hours, suggesting a detection window of at least 8 to 24 hours in plasma. oup.comresearchgate.net
In blood samples, succinylcholine is typically detectable for only up to 10 minutes after injection, whereas succinylmonocholine can be detected for at least 6 hours. nih.gov In urine, the detection window for succinylcholine is at least 2 hours, while for succinylmonocholine it is a minimum of 6 hours. nih.gov This makes succinylmonocholine a more reliable marker for forensic analysis. oup.comresearchgate.netnih.gov
Postmortem Stability and Forensic Detection Windows of this compound
The postmortem stability of this compound is a critical factor in forensic toxicology, as it directly impacts the ability to detect its parent compound, succinylcholine, after death.
Postmortem, the degradation of both succinylcholine and succinylmonocholine can continue due to ongoing esterase activity. researchgate.netoup.comresearchgate.net This can potentially lead to the complete elimination of both analytes from blood and tissues, complicating the confirmation of succinylcholine administration in suspected poisoning cases. researchgate.netoup.comresearchgate.net
Research has indicated that succinylmonocholine is a more robust analyte than succinylcholine in postmortem specimens. nih.gov However, a significant challenge in the forensic interpretation of succinylmonocholine levels is the finding that low levels of this compound have been identified in tissue samples from individuals with no known exposure to succinylcholine. oup.com These findings suggest that succinylmonocholine may not be an exclusive indicator of exogenous succinylcholine administration, and its presence could potentially be due to endogenous production or postmortem changes. oup.com The estimated concentrations of succinylmonocholine in these negative control tissues ranged from 0.01 to 0.20 pg/g. oup.com Therefore, while succinylmonocholine remains the primary target for forensic analysis of succinylcholine exposure, the interpretation of low-level findings requires caution. nih.govoup.comresearchgate.net
Development of Stabilization Strategies for Biological Samples (e.g., Paraoxonization) for this compound Analysis
The accurate determination of succinylcholine and its primary metabolite, succinylmonocholine (SMC), in biological samples is a significant analytical challenge, primarily due to the rapid enzymatic hydrolysis of succinylcholine by butyrylcholinesterase (BChE), an enzyme abundant in blood plasma. nih.gov This rapid degradation complicates forensic and toxicological analysis, as the parent compound may be undetectable shortly after administration. nih.govresearchgate.net Consequently, succinylmonocholine, which is more stable than its parent compound, serves as a crucial marker for succinylcholine exposure. nih.govsmolecule.com To ensure the integrity of biological samples and obtain reliable analytical results, effective stabilization strategies are essential to inhibit enzymatic activity immediately upon sample collection.
The primary strategy for stabilizing succinylcholine and succinylmonocholine in blood samples involves the inhibition of BChE. Organophosphates are potent inhibitors of this enzyme and are commonly used for this purpose. nih.gov Among these, paraoxon (B1678428) has been proven effective and is frequently recommended for the stabilization of both succinylcholine and succinylmonocholine in blood. nih.govresearchgate.net
Research has demonstrated the critical importance of using a stabilizer like paraoxon for the forensic analysis of these compounds. In studies investigating the degradation of succinylcholine and succinylmonocholine, blood samples are often collected in tubes pre-treated with paraoxon. nih.govoup.com For instance, one study protocol involved adding 10 µL of a 40 µg/mL aqueous paraoxon solution to collection tubes, resulting in a final concentration of 100 ng/mL of paraoxon in a 4 mL blood sample. oup.com This procedure is designed to immediately halt in-vitro degradation upon sample collection. oup.com
The effectiveness of this stabilization is evident when comparing analyte detection in stabilized versus non-stabilized samples. In unstabilized blood, succinylcholine is typically detectable for only up to 10 minutes post-injection. nih.govresearchgate.net However, the use of paraoxon significantly improves the stability of both the parent drug and its metabolite. nih.gov While succinylcholine's detection window remains short even with stabilization, the detection of succinylmonocholine is possible for a much longer duration, extending over an observation period of 6 hours and potentially for 8 to 24 hours when considering its plasma kinetics. nih.govresearchgate.net
The following table summarizes the findings from a study on the detection of succinylcholine (SUX) and succinylmonocholine (SMC) in blood samples, highlighting the importance of stabilization.
Analyte | Sample Condition | Detection Window | Reference |
Succinylcholine (SUX) | Non-stabilized blood | Up to 10 minutes post-injection | nih.gov |
Succinylmonocholine (SMC) | Stabilized blood (Paraoxon) | At least 6 hours post-injection | nih.gov |
Succinylcholine (SUX) | Stabilized blood (Paraoxon) | Effectiveness of stabilization proven | nih.gov |
It is noteworthy that while paraoxonization is highly effective for blood and serum samples, its utility does not extend to all biological matrices. One study found that paraoxon did not enhance the stability of either succinylcholine or succinylmonocholine in urine samples. nih.gov Despite this, the stabilization of urine samples is still recommended for comprehensive forensic analysis. nih.gov
The development of robust analytical methods, such as isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), coupled with effective stabilization techniques like paraoxonization, has been instrumental in advancing the reliable detection and quantification of succinylcholine and succinylmonocholine for clinical and forensic purposes. nih.govoup.comnih.gov
Genetic and Physiological Factors Influencing Succinylmonocholine Chloride Metabolism
Pharmacogenomic Studies on Butyrylcholinesterase (BChE) Polymorphisms and their Effect on Succinylmonocholine (B1203878) Chloride Kinetics
Pharmacogenetics, the study of how genes affect a person's response to drugs, was significantly advanced by early observations of varied responses to succinylcholine (B1214915). nih.gov The gene encoding BChE is highly polymorphic, with over 75 identified genetic variants. tandfonline.com These variants can lead to reduced or absent BChE enzyme activity, resulting in slower metabolism of succinylcholine and, consequently, prolonged presence of succinylmonocholine chloride in the plasma. tandfonline.comgene2rx.com
BChE variants are broadly categorized as either "qualitative," affecting the enzyme's substrate affinity, or "quantitative," impacting the amount of enzyme produced. nih.gov Both types can increase the risk of prolonged effects from succinylcholine. nih.gov
Some of the most well-characterized BChE polymorphisms include:
Atypical (A) Variant: This is the most common qualitative variant, resulting from a single nucleotide polymorphism (c.209G>A; p.Asp70Gly). umich.edu Individuals homozygous for the A-variant have significantly reduced enzyme activity and are resistant to inhibition by the local anesthetic dibucaine (B1670429). nih.govumich.edu
Fluoride-Resistant (F) Variant: This variant (c.812G>A; p.Thr271Met) also leads to decreased enzyme activity and is characterized by its resistance to inhibition by sodium fluoride (B91410). nih.gov
Kalow (K) Variant: A common quantitative variant (c.1615G>A; p.Ala539Thr), the K-variant is associated with about a 33% reduction in BChE activity. umich.edu
Silent (S) Variants: These are a group of mutations that result in a non-functional protein with no enzymatic activity. nasetjournal.com
The clinical impact of these variants depends on whether an individual is heterozygous or homozygous for the variant allele. For instance, individuals homozygous for the A-variant can experience significantly prolonged neuromuscular blockade after succinylcholine administration. umich.edu Compound heterozygosity, where an individual carries two different variant alleles, has also been observed in patients with BChE deficiency. nih.gov
Table 1: Common Butyrylcholinesterase (BChE) Polymorphisms and their Functional Impact
Variant | rsID | Amino Acid Change | Functional Effect on BChE |
Atypical (A) | rs1799807 | Asp70Gly | Reduced substrate affinity, resistant to dibucaine inhibition. nih.govumich.edu |
Fluoride (F) | rs28933389 | Thr271Met | Decreased enzyme activity, resistant to fluoride inhibition. nih.gov |
Kalow (K) | rs1803274 | Ala539Thr | ~33% reduction in enzyme activity. umich.edu |
Silent (S) | Various | --- | No enzymatic activity. nasetjournal.com |
This table is interactive. You can sort the columns by clicking on the headers.
Influence of Patient Demographics on this compound Pharmacokinetics
Patient demographics, specifically age and gender, can also influence the metabolism of this compound, primarily through their effects on BChE activity.
Advancing age is associated with physiological changes that can affect drug metabolism, including a reduction in hepatic blood flow and liver volume. nih.gov While the activity of drug-metabolizing enzymes in the liver is generally considered to be preserved in healthy older adults, there is increased interindividual variability in drug responses. nih.govcambridge.org
Gender can also play a role in BChE activity. Some studies have reported lower BChE activity in women compared to men. tandfonline.comresearchgate.net Research in animal models has shown that plasma BChE activity can be significantly higher in females, a difference that is influenced by sex hormones. nih.gov In humans, one study found no statistically significant difference in BChE activity between males and females who were heterozygous for the BChE-K variant or homozygous for the wild-type allele. dovepress.com However, a reduction in BChE activity was observed in males who were homozygous for the BChE-K variant. dovepress.com
The reasons for these gender-specific differences are not fully understood but may be related to hormonal influences on BChE synthesis and activity. nih.gov
Impact of Pathophysiological States on this compound Metabolism
Various disease states can significantly impact the pharmacokinetics of this compound by altering BChE activity.
Since BChE is synthesized in the liver, hepatic function is a critical determinant of its activity. nih.govmdpi.com Liver diseases such as acute and chronic hepatitis, cirrhosis, and liver metastases can lead to decreased BChE synthesis and, consequently, reduced plasma BChE levels. nih.govfrontiersin.org This impairment in hepatic synthetic capacity means that patients with liver dysfunction may have a reduced ability to metabolize succinylcholine and its metabolite, this compound. ekb.eg
Serum BChE levels are considered a sensitive indicator of liver function, with lower levels correlating with more extensive liver injury. mdpi.comekb.eg However, it is important to note that in some cases of systemic inflammation, reduced BChE activity can occur independently of any deficit in liver function. nih.gov
A variety of other clinical conditions have been associated with altered BChE activity and can therefore affect this compound metabolism. These include:
Malnutrition: Protein-energy malnutrition can lead to low plasma BChE levels. nih.gov
Inflammation and Infection: Acute and chronic inflammation, as well as infections, can decrease serum BChE concentrations. nih.gov
Cancer: Reduced serum BChE levels can be an indicator of prognosis in cancer patients, with or without liver impairment. nih.gov
Kidney Failure: Renal failure is another condition that can affect plasma cholinesterase activity. wikipedia.org
Severe Burns and Trauma: Conditions such as burns and massive trauma can lead to high blood potassium levels when succinylcholine is used, though the direct impact on this compound metabolism is part of a more complex physiological response. wikipedia.org
Pregnancy: Pregnancy is also listed as a factor that can affect plasma cholinesterase activity. wikipedia.org
Table 2: Clinical Conditions Affecting Butyrylcholinesterase (BChE) Activity
Condition | Effect on BChE Activity | Reference |
Liver Disease (Hepatitis, Cirrhosis) | Decreased | nih.govfrontiersin.orgekb.eg |
Malnutrition | Decreased | nih.gov |
Inflammation/Infection | Decreased | nih.gov |
Cancer | Decreased | nih.gov |
Kidney Failure | Altered | wikipedia.org |
Pregnancy | Altered | wikipedia.org |
This table is interactive. You can sort the columns by clicking on the headers.
Forensic and Clinical Toxicological Research on Succinylmonocholine Chloride
Establishing Succinylmonocholine (B1203878) Chloride as a Definitive Biomarker for Succinylcholine (B1214915) Exposure
The rapid in-vivo hydrolysis of succinylcholine (SUX) presents a significant challenge in forensic toxicology. This has led to the investigation of its primary metabolite, succinylmonocholine chloride (SMC), as a more stable and reliable biomarker for detecting SUX administration. researchgate.netnih.gov Research has focused on validating SMC's utility in post-mortem and clinical settings, exploring its detection windows in various biological matrices, and addressing potential analytical interferences.
Defining Reliable Detection Windows for this compound in Biological Fluids and Tissues
The window of detection for this compound (SMC) is a critical factor in forensic investigations. Studies have established that SMC is a more persistent marker than its parent compound, succinylcholine (SUX).
In blood, SUX is typically detectable for only up to 10 minutes after administration. researchgate.netnih.gov In contrast, SMC can be detected in plasma for a significantly longer period. Pharmacokinetic studies in surgical patients have shown that SMC has a terminal half-life of 1 to 3 hours, suggesting a detection window of 8 to 24 hours in plasma. researchgate.netoup.com One study maintained that detection of SMC in blood was possible over the entire 6-hour observation period. nih.gov
Urine has been identified as a particularly valuable matrix for detecting SUX exposure, offering a wider detection window for SMC. medicopublication.com In freshly excreted urine, the detection window for SUX is at least 2 hours, whereas for SMC it extends to a minimum of 6 hours. researchgate.net Considering the plasma kinetics of SMC, its detection in both blood and freshly secreted urine is considered possible for at least 8 to 24 hours. nih.gov
The stability of both SUX and SMC is a concern, and the use of an organophosphate stabilizer like paraoxon (B1678428) has been shown to be effective for both analytes in blood samples and is therefore recommended. nih.gov Interestingly, while paraoxon did not improve the stability of either compound in urine, stabilization of urine samples is still advised. nih.gov
Post-mortem tissues have also been investigated, but the pronounced instability of both SUX and SMC in esterase-containing matrices like the liver, kidney, and brain makes their reliable detection challenging. nih.gov Furthermore, the potential for insufficient incorporation into the vitreous humor limits its utility as a reliable diagnostic medium. nih.gov
Detection Windows for Succinylcholine (SUX) and Succinylmonocholine (SMC)
Biological Matrix | Analyte | Detection Window | Source(s) |
Blood/Plasma | SUX | Up to 10 minutes | researchgate.netnih.gov |
Blood/Plasma | SMC | 8 - 24 hours | nih.govresearchgate.netoup.com |
Urine (freshly secreted) | SUX | Minimum of 2 hours | researchgate.net |
Urine (freshly secreted) | SMC | Minimum of 6 hours | researchgate.net |
Post-mortem Tissues (Liver, Kidney, Brain) | SUX & SMC | Unreliable due to instability | nih.gov |
Vitreous Humor | SUX & SMC | Unreliable | nih.gov |
Methodological Considerations for Differentiation from Potential Endogenous or Artifactual this compound
A significant challenge in the toxicological analysis of this compound (SMC) is the potential for its presence from sources other than the administration of succinylcholine (SUX). Research has identified the possibility of both endogenous formation and artifactual generation of SMC, which necessitates careful methodological considerations to ensure accurate interpretation of results.
One of the primary concerns is the post-mortem formation of SMC. Studies have reported the detection of SMC in post-mortem control tissues from individuals with no known exposure to SUX. oup.comacs.org This finding raises doubts about the exclusivity of SMC as a definitive marker for SUX administration. oup.com The microbial origin of the analyte has been suggested as a possible explanation for its presence in decomposed SUX-negative control bodies and in some initially non-putrefied liver samples after long-term storage. nih.gov
Furthermore, analytical interferences can falsely suggest the presence of SMC. A previously reported interference with SMC's main ion transition in mass spectrometry has been shown to produce false positive results in brain, liver, kidney, and vitreous humor samples. nih.gov This underscores the importance of using highly selective and validated analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to differentiate true SMC from interfering substances. researchgate.net
To address these challenges, a robust analytical strategy is crucial. This includes:
Use of appropriate internal standards: Deuterated analogs of SUX and SMC are indispensable for accurate quantification and to account for matrix effects and extraction inconsistencies. researchgate.net
Validated extraction methods: Ion-pairing solid-phase extraction has been successfully employed to isolate SUX and SMC from complex biological matrices. researchgate.netnih.gov
High-resolution mass spectrometry: This can help to distinguish the analyte from co-eluting interfering substances.
Analysis of negative control tissues: Comparing results from the case samples to those from individuals with no history of SUX exposure is essential to assess the potential for background levels of SMC. oup.com
While no native SMC was found in fresh tissues or fresh or frozen vitreous humor from control subjects, the potential for post-mortem formation and analytical interferences requires a cautious approach to the interpretation of SMC findings in forensic toxicology. nih.gov
Application of this compound Analysis in Forensic Case Investigations
The analysis of this compound (SMC) has become a critical tool in forensic investigations where poisoning with succinylcholine (SUX) is suspected. Due to the extremely rapid metabolism of SUX, its direct detection is often impossible, making SMC the primary and often only realistic biomarker of exposure. researchgate.netresearchgate.netoup.com
Forensic case reports have demonstrated the successful application of SMC analysis in confirming SUX poisoning. For instance, in cases of homicide by darts contaminated with SUX, HPLC-MS/MS analysis detected SMC in the blood and urine of the victims, with concentrations of 0.45, 14.0, and 17.9 ng/mL in blood and 259.0 ng/mL in urine from one case. researchgate.net These findings, in conjunction with pathological evidence such as hemorrhage at the injury site and severe pulmonary edema, supported the diagnosis of fatal SUX poisoning. researchgate.net
However, the interpretation of SMC levels in post-mortem samples is not without its challenges. The instability of both SUX and SMC in tissues containing esterases means that even in confirmed cases of fatal SUX intoxication, both analytes may be undetectable in tissues and vitreous humor. nih.gov This was observed in a fatal SUX intoxication case where all tissues and the vitreous humor tested negative for both compounds. nih.gov
The timing of sample collection is also a critical factor. In one case, a post-mortem blood sample was negative for SUX and its metabolite, which was not unexpected given the approximately 37-hour post-mortem interval, a timeframe in which the compounds would have degraded. medicopublication.com This highlights the importance of collecting samples as soon as possible after death.
Despite these limitations, the detection of SMC, particularly in urine, provides the best opportunity to confirm a diagnosis of SUX poisoning. medicopublication.com The development of sensitive and specific analytical methods, such as isotope dilution HPLC-MS/MS, has been instrumental in enabling the detection and quantification of SMC in forensic casework. researchgate.net
Reported SMC Concentrations in Forensic Cases
Case Type | Biological Matrix | SMC Concentration | Source |
Homicide by SUX-laced dart | Blood | 0.45 ng/mL | researchgate.net |
Homicide by SUX-laced dart | Blood | 14.0 ng/mL | researchgate.net |
Homicide by SUX-laced dart | Blood | 17.9 ng/mL | researchgate.net |
Homicide by SUX-laced dart | Urine | 259.0 ng/mL | researchgate.net |
Comparative Toxicological Analysis of this compound with Other Neuromuscular Blocking Agents
Succinylcholine chloride stands out among neuromuscular blocking agents (NMBAs) due to its unique depolarizing mechanism of action and its rapid hydrolysis in the body. A comparative analysis with other NMBAs, primarily non-depolarizing agents like rocuronium (B1662866), atracurium (B1203153), and pancuronium, highlights key differences in their pharmacokinetic and pharmacodynamic profiles, which have significant implications for forensic and clinical toxicology.
Succinylcholine's rapid onset of action (30-60 seconds) and short duration of action (around 10 minutes) are attributed to its rapid clearance. researchgate.netnih.gov This contrasts with non-depolarizing agents which generally have a slower onset and longer duration of action. For example, a study comparing suxamethonium (succinylcholine) with rocuronium found that suxamethonium had a faster onset and provided superior intubating conditions. njmr.in
However, the rapid metabolism of succinylcholine to succinylmonocholine and then to endogenous substances presents a significant analytical challenge in forensic toxicology. researchgate.net This is a key difference from many non-depolarizing NMBAs, which are often eliminated from the body unchanged or through different metabolic pathways, potentially allowing for a longer detection window of the parent drug.
The side effect profiles also differ significantly. Succinylcholine is associated with a number of adverse effects, including muscle fasciculations, postoperative myalgia, hyperkalemia, and in rare cases, malignant hyperthermia. njmr.infda.gov Non-depolarizing agents like rocuronium are generally associated with fewer side effects and greater hemodynamic stability. njmr.in
From a toxicological perspective, the potential for hyperkalemia with succinylcholine is a major concern, particularly in patients with certain pre-existing conditions such as burns, nerve damage, or neuromuscular disease. fda.gov This is not a typical feature of non-depolarizing NMBAs.
The analytical strategies for detecting these agents also vary. While methods have been developed for the analysis of various quaternary ammonium (B1175870) NMBAs, including succinylcholine, pancuronium, and tubocurarine, from a wide range of biological specimens, the focus on detecting the metabolite (SMC) is a distinctive feature of succinylcholine analysis. acs.org
Comparative Characteristics of Neuromuscular Blocking Agents
Characteristic | Succinylcholine Chloride | Rocuronium Bromide (Non-depolarizing) | Pancuronium Bromide (Non-depolarizing) |
Mechanism of Action | Depolarizing | Non-depolarizing | Non-depolarizing |
Onset of Action | Rapid (30-60 seconds) | Rapid | Slower |
Duration of Action | Short (~10 minutes) | Intermediate | Long |
Primary Biomarker in Toxicology | Succinylmonocholine (metabolite) | Parent Drug | Parent Drug |
Key Adverse Effects | Muscle fasciculations, hyperkalemia, myalgia | Minimal | Tachycardia, hypertension |
Forensic Detection Challenge | Rapid metabolism of parent drug | Longer persistence of parent drug | Longer persistence of parent drug |
Structure Activity Relationship Sar Investigations of Succinylmonocholine Chloride
Molecular Modeling and Computational Chemistry Approaches to Succinylmonocholine (B1203878) Chloride Structure
Detailed molecular modeling and computational chemistry studies focusing specifically on succinylmonocholine chloride are not extensively documented in publicly available literature. Most computational efforts have been directed towards its parent compound, succinylcholine (B1214915), to understand its interaction with nicotinic acetylcholine (B1216132) receptors (nAChR) and its rapid hydrolysis. openanesthesia.orguab.edu
However, the structure of this compound is well-defined based on its chemical synthesis and metabolic origin. nih.govgoogle.com It is chemically known as 2-(3-carboxypropanoyloxy)ethyl-trimethylazanium chloride. nih.gov Structurally, it consists of a succinic acid molecule ester-linked to a single choline (B1196258) molecule. smolecule.com This leaves a free carboxylic acid group at one end and a quaternary ammonium (B1175870) group at the other. nih.gov
Computational analysis, by extension from its parent molecule, would likely focus on properties such as:
Molecular Geometry and Conformation: Determining the most stable three-dimensional arrangement of the molecule, considering the flexibility of the succinate (B1194679) chain and the orientation of the choline head.
Charge Distribution: Mapping the electrostatic potential to understand how the positively charged quaternary ammonium group and the negatively charged carboxylate group (at physiological pH) influence its interactions with biological molecules.
Solvation Effects: Modeling how the molecule interacts with water, given its high polarity and solubility. pfizer.com
While specific computational studies on succinylmonocholine are scarce, research involving its deuterated form (succinylmonocholine-d3) for use as an internal standard in mass spectrometric analyses underscores the importance of its precise structural characterization. google.com
Correlation of this compound's Chemical Structure with its Limited Pharmacological Activity
The pharmacological activity of succinylmonocholine is considered clinically insignificant compared to its potent parent compound, succinylcholine. hres.ca Research indicates that succinylmonocholine possesses only about 1/20th to 1/90th the neuromuscular blocking potency of succinylcholine. smolecule.com This dramatic reduction in activity is a direct consequence of its altered chemical structure.
Succinylcholine's structure features two acetylcholine molecules linked together, resulting in a molecule with two positively charged quaternary ammonium "heads." openanesthesia.orgnih.gov This dual-headed structure is crucial for its function as it allows it to effectively bind to the two α-subunits of the nicotinic acetylcholine receptor on the motor endplate, mimicking acetylcholine and causing depolarization. openanesthesia.orgpharmgkb.org
In contrast, succinylmonocholine has lost one of its choline moieties through hydrolysis, leaving it with only one quaternary ammonium group and a terminal carboxylate group. hres.ca The loss of the second cationic head significantly diminishes its binding affinity and efficacy at the neuromuscular junction. The presence of a single positive charge is insufficient to produce the potent, sustained receptor activation characteristic of succinylcholine. Therefore, the structural transition from a dicationic to a monocationic molecule is the primary determinant of its limited pharmacological effect. hres.casmolecule.com
Table 1: Comparative Properties of Succinylcholine and Succinylmonocholine
Property | Succinylcholine | Succinylmonocholine |
---|---|---|
Chemical Structure | Bis-choline ester of succinic acid nih.gov | Mono-choline ester of succinic acid smolecule.com |
Quaternary Ammonium Groups | Two | One |
Relative Potency | High | ~1/20th to 1/90th of Succinylcholine smolecule.com |
Pharmacological Activity | Potent depolarizing neuromuscular blocker drugbank.com | Clinically insignificant muscle relaxant properties hres.ca |
Analysis of Structural Determinants for Enzymatic Recognition and Hydrolysis of this compound
The metabolism of succinylcholine and its metabolite, succinylmonocholine, is almost entirely dependent on the enzyme butyrylcholinesterase (BChE), also known as plasma cholinesterase. nih.govwikipedia.org The structural features of these compounds dictate their recognition and the rate at which they are hydrolyzed by BChE.
The enzymatic degradation occurs in two distinct steps:
Rapid Hydrolysis: Succinylcholine is an excellent substrate for BChE due to its structural resemblance to two acetylcholine molecules. basicmedicalkey.com The enzyme rapidly hydrolyzes one of the ester linkages, breaking down succinylcholine into succinylmonocholine and choline. hres.canih.gov This initial step is very efficient, with 90-95% of an administered dose of succinylcholine being hydrolyzed before it even reaches the neuromuscular junction. wikipedia.org
Slow Hydrolysis: The resulting metabolite, succinylmonocholine, is a much poorer substrate for BChE. hres.ca The hydrolysis of the second ester bond in succinylmonocholine to yield succinic acid and choline occurs at a significantly slower rate. hres.ca The structural determinants for this reduced rate of hydrolysis include:
Loss of a Binding Moiety: The absence of the second choline group reduces the molecule's affinity for the enzyme's active site.
Presence of a Carboxylate Group: At physiological pH, the terminal carboxylic acid group is negatively charged. This negative charge near the remaining ester linkage likely hinders the molecule's proper orientation within the catalytic site of BChE, which is optimized for positively charged choline esters.
This slower hydrolysis of succinylmonocholine means it persists in the plasma longer than its parent compound, although its weak pharmacological activity prevents it from contributing significantly to neuromuscular blockade. hres.casmolecule.com Studies using highly concentrated BChE have been necessary to follow the kinetics of succinylmonocholine hydrolysis, confirming it as a poor substrate for the enzyme. nih.gov
Future Research Directions and Translational Perspectives for Succinylmonocholine Chloride
Advancements in High-Throughput and Miniaturized Analytical Platforms for Succinylmonocholine (B1203878) Chloride
The development of robust and efficient analytical methods is paramount for the comprehensive study of succinylmonocholine chloride. Traditional techniques, while effective, often face limitations in terms of sample throughput and the need for extensive laboratory infrastructure. researchgate.net The future of succinylmonocholine analysis lies in the adoption of high-throughput screening (HTS) and miniaturized analytical platforms.
HTS methodologies enable the rapid screening of large numbers of samples, a crucial capability for large-scale pharmacokinetic and pharmacodynamic studies. nih.gov These systems often involve the miniaturization of assays, which not only increases throughput but also reduces the consumption of costly reagents. nih.gov Techniques such as multiwell microplates (96-well and 384-well formats) are already commonplace in HTS and can be adapted for succinylmonocholine quantification. nih.gov
Furthermore, the development of microfluidic devices, or "lab-on-a-chip" technology, offers a promising avenue for the analysis of this compound. nih.gov These platforms allow for precise control over minute volumes of fluids, enabling complex analytical procedures to be performed on a small, integrated chip. nih.gov The integration of techniques like hydrophilic interaction liquid chromatography (HILIC) onto such miniaturized platforms could provide rapid and highly efficient separation and quantification of succinylmonocholine from complex biological matrices. researchgate.net A recently developed HILIC method has demonstrated high resolution between succinylcholine (B1214915) and its main impurity, succinylmonocholine. researchgate.net
Another innovative approach is the development of portable, in-field sensors for the rapid detection of succinylcholine and its metabolites. A notable example is a potentiometric thread-based sensor designed for the forensic detection of succinylcholine poisoning. researchgate.netmdpi.com This technology utilizes ion-selective electrodes fabricated from cotton yarn and a polymeric membrane to selectively measure succinylcholine in urine, with the potential for smartphone-based readout. researchgate.netmdpi.com Such advancements could be adapted for the specific and sensitive detection of succinylmonocholine, paving the way for on-site clinical and forensic analysis.
Interactive Table 1: Comparison of Analytical Platforms for this compound Analysis
Feature | Conventional HPLC | High-Throughput Screening (HTS) | Miniaturized/Microfluidic Platforms |
Throughput | Low to Medium | High | Potentially High |
Sample Volume | Microliters to Milliliters | Nanoliters to Microliters | Nanoliters to Picoliters |
Reagent Consumption | High | Low | Very Low |
Portability | Laboratory-bound | Laboratory-bound | Potentially Portable |
Key Advantage | Established and validated | Speed and efficiency for large sample sets | Low sample/reagent use, potential for point-of-care |
Example Technology | Standard HPLC systems | Multiwell plate readers | Lab-on-a-chip, thread-based sensors |
Decomposition Mechanisms and Characterization of New Impurities of this compound
A thorough understanding of the decomposition pathways of this compound and the identification of its impurities are critical for ensuring the quality, safety, and efficacy of its parent compound, succinylcholine chloride. Succinylcholine is known to undergo hydrolysis to form succinylmonocholine and subsequently succinic acid and choline (B1196258). nih.govnih.gov This degradation process is influenced by factors such as pH, with the compound being unstable in alkaline solutions (pH greater than 4.5) and relatively stable in acidic conditions. nih.gov
Recent research has utilized advanced analytical techniques to delve deeper into the impurity profile of succinylcholine chloride, leading to the discovery of previously uncharacterized impurities. A study employing ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) identified two new impurities that likely originate from the synthesis of the active pharmaceutical ingredient (API). researchgate.net These were identified as [2-(trimethylaminium)ethyl]-[2ʹ-(trimethylaminium)vinyl] succinate (B1194679) and [2-(dimethylamino)etyl]-[2ʹ-(trimethylaminium)etyl] succinate. researchgate.net
The presence of both known and unknown impurities can have significant implications, potentially intensifying side effects or diminishing the therapeutic effectiveness of the parent drug. researchgate.net Therefore, ongoing research into the decomposition mechanisms under various storage and physiological conditions is essential. This includes investigating the kinetics of hydrolysis and identifying any other potential degradation products that may form.
Interactive Table 2: Known and Newly Identified Impurities of Succinylcholine Chloride
Impurity Name | Chemical Formula | Origin | Analytical Detection Method |
Succinic acid | C4H6O4 | Decomposition | HILIC, Ion-pair chromatography researchgate.net |
Succinylmonocholine | C9H18NO4+ | Decomposition | HILIC, UHPLC-QTOF researchgate.net |
[2-(trimethylaminium)ethyl]-[2ʹ-(trimethylaminium)vinyl] succinate | Not specified | Synthesis | UHPLC-QTOF researchgate.net |
[2-(dimethylamino)etyl]-[2ʹ-(trimethylaminium)etyl] succinate | Not specified | Synthesis | UHPLC-QTOF researchgate.net |
Impurity A (Iodide Salt) | C5H14INO | Not specified | Not specified pharmaffiliates.com |
Impurity B (Iodide Salt) | C9H18INO4 | Not specified | Not specified pharmaffiliates.com |
Potential for Development of this compound Analogues with Modified Properties
The structural backbone of this compound, derived from the linkage of two acetylcholine (B1216132) molecules, presents a foundation for the rational design of novel analogues with tailored pharmacological profiles. nih.govdrugbank.com The goal of such endeavors is to develop new neuromuscular blocking agents that retain the desirable rapid onset and short duration of action of succinylcholine while minimizing its known side effects.
Historically, the development of new muscle relaxants has focused on modifying existing chemical structures to improve their metabolic and pharmacokinetic properties. nih.gov For instance, the development of intermediate-acting nondepolarizing neuromuscular blockers like vecuronium (B1682833) and atracurium (B1203153) was a direct result of this strategy. aneskey.comwashington.edu
The synthesis and characterization of deuterated analogues of succinylcholine and succinylmonocholine have already been undertaken for use as internal standards in mass spectrometric analyses. researchgate.netnih.gov This demonstrates the feasibility of chemically modifying these molecules. By applying similar synthetic strategies, it may be possible to create a library of succinylmonocholine analogues for pharmacological screening. The aim would be to identify candidates with an improved therapeutic index, potentially leading to safer and more effective neuromuscular blocking agents for clinical use.
Integration of this compound Research into Personalized Medicine and Pharmacogenomics
The clinical response to succinylcholine, the precursor to this compound, is a classic example of pharmacogenetics, where an individual's genetic makeup significantly influences their reaction to a drug. nih.govnih.gov This variability is primarily due to polymorphisms in the gene encoding butyrylcholinesterase (BCHE), the enzyme responsible for the hydrolysis of succinylcholine to succinylmonocholine. nih.govnih.gov
Individuals with certain genetic variants of the BCHE gene may have reduced enzyme activity, leading to prolonged muscle paralysis after the administration of succinylcholine. nih.govwikipedia.org This has paved the way for the integration of pharmacogenomic testing into clinical practice to identify patients at risk. nih.govnih.gov Research in this area continues to identify new mutations in the BCHE gene that can lead to prolonged neuromuscular blockade. pharmgkb.org
Future research will likely focus on a more comprehensive understanding of the genetic factors influencing the entire pharmacokinetic and pharmacodynamic pathway of succinylcholine and succinylmonocholine. This includes not only variations in the BCHE gene but also genes related to the nicotinic acetylcholine receptor and other aspects of neuromuscular transmission. nih.gov Advancements in sequencing technologies are making genetic testing more accessible, allowing for a more personalized approach to anesthetic care. nih.gov
The ultimate goal is to move towards a model of personalized medicine where a patient's genetic profile can be used to predict their response to succinylcholine and to select the most appropriate neuromuscular blocking agent and dosage. nih.govnih.gov This would involve integrating pharmacogenomic data into electronic health records and developing clinical decision support tools to guide clinicians. Research into this compound plays a crucial role in this endeavor, as understanding its formation and clearance is key to fully elucidating the pharmacogenomic landscape of its parent compound.
Q & A
Q. What are the primary metabolic pathways of succinylmonocholine chloride, and how do they influence experimental design in pharmacokinetic studies?
this compound is rapidly hydrolyzed by plasma cholinesterase into succinic acid and choline, with succinylmonocholine as an intermediate metabolite. Approximately 10% is excreted unchanged in urine . Methodologically, researchers must account for interspecies variability in plasma cholinesterase activity when designing pharmacokinetic models. For example, in vitro assays using human plasma should validate hydrolysis rates under physiological pH (7.4) and temperature (37°C). Renal excretion studies require urine collection protocols spanning 24–48 hours to capture the 10% unchanged fraction .
Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard due to its sensitivity (LOQ: 0.1 ng/mL) and specificity. Tissue distribution studies in rats use homogenization with acetonitrile:water (70:30) followed by centrifugation to isolate the analyte . Ion chromatography with suppressed conductivity detection is also validated for quantifying impurities like choline chloride in pharmaceutical formulations, requiring mobile phases of 20 mM methanesulfonic acid at 0.3 mL/min .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound's tissue distribution in preclinical models?
Discrepancies in tissue distribution often arise from differences in extraction efficiency or analytical sensitivity. For instance, a 2020 study using UHPLC-MS/MS in rats identified liver and kidney as primary accumulation sites, but earlier ion chromatography studies reported lower detection in these tissues . To resolve this, researchers should standardize tissue homogenization protocols (e.g., bead-beating vs. manual grinding) and validate recovery rates using spiked matrices. Cross-validation with orthogonal methods (e.g., enzyme electrode assays) is critical .
Q. What methodological considerations are essential for impurity profiling of this compound in pharmaceutical-grade formulations?
Impurity analysis requires hydrophilic interaction liquid chromatography (HILIC) with a 30% phosphate buffer in acetonitrile to resolve succinic acid and this compound. Key parameters include pH (2.5–3.5) and ionic strength (10–50 mM), which affect peak resolution (R > 2.9) . The USP pharmacopeia specifies acceptance criteria: ≤0.4% this compound, ≤0.1% succinic acid, and ≤0.2% for other impurities. System suitability testing must confirm retention times (e.g., 0.49 for this compound) .
Q. How does renal impairment affect the pharmacokinetics of this compound, and how should this inform dosing in preclinical models?
In renal impairment, this compound’s metabolite (succinylmonocholine) accumulates due to reduced clearance, potentially prolonging neuromuscular blockade. Researchers modeling this condition should use nephrectomized rodents or administer cisplatin to induce kidney damage. Pharmacokinetic parameters (e.g., volume of distribution, clearance) must be adjusted using nonlinear mixed-effects modeling (NONMEM) to account for metabolite accumulation .
Q. What experimental strategies optimize the validation of this compound quantification methods under ICH guidelines?
Method validation requires:
- Linearity : Calibration curves spanning 0.1–50 µg/mL (R² > 0.995).
- Precision : Intraday and interday CV% < 5% for spiked plasma samples.
- Accuracy : 85–115% recovery in matrix-matched QC samples.
- Stability : Bench-top (24 hours), freeze-thaw (3 cycles), and long-term (-80°C, 30 days) stability assessments . Reference standards must be stored in desiccators at 4°C, with water content determined potentiometrically before use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.